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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of SRK-181, a selective inhibitor of
latent TGF-1 activation, and its application in overcoming resistance to checkpoint blockade
therapies in cancer. Detailed protocols for key preclinical and clinical research methodologies
are provided to guide further investigation.

Introduction to SRK-181

SRK-181 is an investigational, fully human IgG4 monoclonal antibody that selectively targets
and inhibits the activation of the latent form of Transforming Growth Factor-beta 1 (TGF-[31).[1]
[2][3] TGF-B1 is a key cytokine implicated in creating an immunosuppressive tumor
microenvironment, which is a major cause of primary resistance to anti-PD-1/PD-L1 checkpoint
inhibitors. By preventing the release of active TGF-31, SRK-181 aims to remodel the tumor
microenvironment, enhance anti-tumor immunity, and restore sensitivity to checkpoint
blockade.[3] Preclinical and clinical studies have shown that SRK-181, particularly in
combination with anti-PD-1 therapy, can lead to tumor regression and has a manageable safety
profile.[4][5]

Mechanism of Action: Targeting Latent TGF-1

Unlike pan-TGF-f inhibitors that have been associated with dose-limiting toxicities, SRK-181
exhibits high selectivity for the latent form of the TGF-31 isoform.[6][7] This specificity is
hypothesized to widen the therapeutic window and avoid off-target effects.[8][9] The TGF-1
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signaling pathway plays a dual role in cancer, acting as a tumor suppressor in early stages but
promoting tumor progression and immune evasion in advanced disease.[10] In the tumor
microenvironment, active TGF-B1 suppresses the function of various immune cells, including
CD8+ T cells, and promotes the accumulation of immunosuppressive cells like myeloid-derived
suppressor cells (MDSCs).[1][11] SRK-181 binds to the latent TGF-31 complex, preventing its
activation and subsequent signaling through the TGF-3 receptor complex, thereby abrogating
its immunosuppressive effects.[3]
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Caption: SRK-181 Inhibition of the TGF-f1 Signaling Pathway.
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Preclinical Data Summary

Preclinical studies in various syngeneic mouse tumor models that are resistant to anti-PD-1
therapy have demonstrated the efficacy of SRK-181 in combination with checkpoint inhibitors.

[4]16]

In Vitro Activity of SRK-181

Assay Type Cell Line Species IC50 (nM) Reference
Latent TGF-B1

o LN229 Human 1.02-111 [12]
Activation
Latent TGF-f1

o LN229 Rat 1.02-1.11 [12]
Activation
Latent TGF-B1 Cynomolgus

o LN229 1.02-1.11 [12]
Activation Monkey

Vo Effi . — : el

Tumor Model Treatment Group

Outcome

Reference

MBT-2 (Bladder) SRK-181 + anti-PD-1

Significant increase in
effector T cells,
decrease in
immunosuppressive
myeloid cells, and

survival benefit.

EMT6 (Breast) SRK-181 + anti-PD-1

Tumor regression and

survival benefit.

Cloudman S91

(Melanoma)

SRK-181 + anti-PD-1

Tumor regression and

survival benefit.

Clinical Data Summary

The Phase 1 DRAGON trial (NCT04291079) evaluated the safety and efficacy of SRK-181
alone and in combination with anti-PD-(L)1 therapy in patients with advanced solid tumors
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resistant to checkpoint inhibitors.[1][5]

Phase 1 DRAGON Trial (Part B) Efficacy in Anti-PD-1
Resistant Patients

Number of Objective o
Clinical
Tumor Type Evaluable Response . Reference
] Benefit Rate
Patients Rate (ORR)
Clear Cell Renal
Cell Carcinoma 16 25% 69% [13]

(ccRCC)

Note: As of May 26, 2023, the combination of SRK-181 and pembrolizumab was generally well-
tolerated.[13]

Experimental Protocols
In Vitro TGF-1 Activation Assay

This protocol is a representative method for assessing the inhibitory activity of SRK-181 on
latent TGF-1 activation.

Obijective: To determine the IC50 of SRK-181 in inhibiting the activation of latent TGF-31.

Materials:

LN229 human glioblastoma cells[12]

o CAGA12 reporter cells (containing a SMAD-responsive luciferase reporter)[12]

e SRK-181 antibody

¢ Cell culture medium and supplements

o Luciferase assay reagent

o Plate reader with luminescence detection capabilities
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Protocol:

e Cell Culture: Culture LN229 and CAGA12 cells according to standard protocols.

o Overexpression of Latent TGF-B1: Transfect LN229 cells to overexpress human, rat, or
cynomolgus monkey latent TGF-B1.[12]

e Co-culture and Treatment:

[e]

Seed the transfected LN229 cells in a 96-well plate.

[e]

Once adherent, add CAGA12 reporter cells to each well.

Add serial dilutions of SRK-181 or a vehicle control to the co-culture.

(¢]

Incubate for 24-48 hours.

[¢]

e Luciferase Assay:

o Lyse the cells and perform a luciferase assay according to the manufacturer's instructions.

o Measure luminescence using a plate reader.

o Data Analysis:

o Normalize the luciferase signal to a positive control (no SRK-181).

o Plot the dose-response curve and calculate the IC50 value.

Transfect LN229 cells 3| Seed LN229 cells

\ 4

Add CAGA12 reporter cells Add SRK-181 dilutions Incubate Luciferase assay PEEEGESH

Click to download full resolution via product page

Caption: Workflow for the in vitro TGF-1 activation assay.

In Vivo Murine Tumor Model for Checkpoint Resistance
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This protocol outlines a general procedure for establishing a syngeneic tumor model to
evaluate the efficacy of SRK-181 in overcoming resistance to anti-PD-1 therapy.

Objective: To assess the anti-tumor activity of SRK-181 in combination with an anti-PD-1
antibody in a checkpoint-resistant tumor model.

Materials:

MBT-2, EMT®6, or other suitable murine cancer cell line

Female C57BL/6 or BALB/c mice (strain dependent on the cell line)

SRK-181-mlgG1 (murine version of SRK-181)

Anti-mouse PD-1 antibody

Vehicle control and isotype control antibodies

Calipers for tumor measurement

Protocol:

e Tumor Implantation:
o Harvest and prepare a single-cell suspension of the chosen cancer cell line.
o Subcutaneously inject the cells into the flank of the mice.

e Tumor Growth Monitoring and Grouping:

o Monitor tumor growth by measuring with calipers every 2-3 days.

o When tumors reach a predetermined size (e.g., 100-150 mm3), randomize the mice into
treatment groups (e.g., Vehicle, anti-PD-1 alone, SRK-181 alone, SRK-181 + anti-PD-1).

e Treatment Administration:

o Administer treatments (e.g., intraperitoneal injection) according to the desired dosing
schedule and concentration.
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» Efficacy Assessment:
o Continue to monitor tumor volume and body weight.

o At the end of the study, euthanize the mice and collect tumors and other tissues for further

analysis (e.g., immunohistochemistry, flow cytometry).
o Monitor survival as a primary or secondary endpoint.

o Data Analysis:

o Compare tumor growth inhibition and survival rates between the different treatment

groups.
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Caption: Workflow for in vivo efficacy studies.

Flow Cytometry Analysis of Tumor-Infiltrating Immune
Cells

This representative protocol describes the analysis of immune cell populations within the tumor
microenvironment following treatment.

Objective: To quantify the changes in tumor-infiltrating immune cell populations (e.g., CD8+ T
cells, MDSCs) after treatment with SRK-181 and anti-PD-1.

Materials:

o Freshly excised tumors

e Tumor dissociation kit

o Flow cytometry buffer (e.g., PBS with 2% FBS)

¢ Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD8,
CD11b, Gr-1)

e Flow cytometer
Protocol:
e Tumor Dissociation:

o Mince the tumor tissue and digest it into a single-cell suspension using a tumor
dissociation kit or enzymatic digestion.

o Filter the cell suspension to remove debris.
e Cell Staining:

o Count the cells and resuspend them in flow cytometry buffer.
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o Incubate the cells with a cocktail of fluorescently conjugated antibodies targeting the
immune cell populations of interest.

o Wash the cells to remove unbound antibodies.

o Flow Cytometry Acquisition:
o Acquire the stained cells on a flow cytometer.
o Use appropriate compensation controls to correct for spectral overlap.
o Data Analysis:
o Gate on the live, single-cell population.
o Identify and quantify the different immune cell subsets based on their marker expression.

o Compare the percentages and absolute numbers of immune cells between treatment
groups.

Safety and Toxicology

Nonclinical toxicology studies of SRK-181 have been conducted in rats and cynomolgus
monkeys.[12]

Summary of 4-Week GLP Toxicology Studies
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No-Observed-

Doses
. . o Adverse-Effect
Species Administered Findings Reference
Level (NOAEL)
(mglkglweek)
(mgl/kglweek)
Well-tolerated,
Sprague-Dawley no treatment-
30, 100, 200 200 [12]
Rat related adverse
findings.
Well-tolerated,
Cynomolgus no treatment-
30, 100, 300 300 [12]
Monkey related adverse

findings.

Importantly, no cardiotoxicities, which have been a concern with pan-TGF-f3 inhibitors, were
observed in these studies.[8] In the Phase 1 DRAGON trial, SRK-181 was generally well-
tolerated both as a monotherapy and in combination with anti-PD-(L)1 therapy.[9]

Conclusion

SRK-181 represents a promising therapeutic strategy to overcome resistance to checkpoint
blockade by selectively targeting latent TGF-31. The preclinical and clinical data to date
support its continued development. The protocols outlined in these application notes provide a
framework for researchers to further investigate the mechanism and efficacy of SRK-181 and
similar therapeutic agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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